molecular formula C11H12ClNO3 B3407471 ethyl N-(2-chlorobenzyl)oxamate CAS No. 6621-71-2

ethyl N-(2-chlorobenzyl)oxamate

Katalognummer B3407471
CAS-Nummer: 6621-71-2
Molekulargewicht: 241.67 g/mol
InChI-Schlüssel: ZTWQIKZENBXRDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-(2-chlorobenzyl)oxamate is a chemical compound. It is a derivative of oxamic acid, which is the carboxylate anion of oxamic acid . Oxamic acid has a molecular formula of C2H2NO3− and is an isosteric form of pyruvate . Salts and esters of oxamic acid are known collectively as oxamates .


Synthesis Analysis

The synthesis of monoalkyl oxalates, which includes ethyl N-(2-chlorobenzyl)oxamate, can be achieved through the highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C . The procedures are simple and environmentally friendly without requiring toxic or expensive reagents, yet yielding the corresponding half-esters in high yields with high purities .


Chemical Reactions Analysis

The chemistry of carbamoyl radicals generated from oxamic acids is a recent development . The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Wissenschaftliche Forschungsanwendungen

Inhibition of LDH-A in Cancer Treatment

Ethyl N-(2-chlorobenzyl)oxamate is a derivative of oxamate, which is known to inhibit lactate dehydrogenase (LDH-A). This inhibition can enhance the efficacy of anti-PD-1 treatment in non-small cell lung cancer (NSCLC). It has been found that both oxamate and pembrolizumab monotherapy significantly delayed tumor growth, and combination therapy showed even better results .

Enhancing Sensitivity to Radiotherapy or Chemotherapy

Previous studies have reported that oxamate can inhibit LDH-A activity and CDX growth in nasopharyngeal carcinoma, and breast cancer, meanwhile enhancing their sensitivity to radiotherapy or chemotherapy .

Improving Insulin Sensitivity

Treatment with oxamate has been shown to improve insulin sensitivity. In a study conducted on db/db mice, treatment with oxamate for 12 weeks decreased body weight gain and blood glucose and HbA1c levels, improved insulin secretion, the morphology of pancreatic islets, and insulin sensitivity .

Reactions at the Benzylic Position

Ethyl N-(2-chlorobenzyl)oxamate, being a benzylic compound, can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Use in Organometallic Reactions

Benzylic compounds like ethyl N-(2-chlorobenzyl)oxamate can be used in organometallic reactions. These reactions can be used to form new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Use in Electrophilic Aromatic Substitution Reactions

Ethyl N-(2-chlorobenzyl)oxamate can also be used in electrophilic aromatic substitution reactions. These reactions are a key method for functionalizing aromatic rings .

Wirkmechanismus

Target of Action

Ethyl N-(2-chlorobenzyl)oxamate, also known as Oxamate, is a pyruvate analogue that primarily targets lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of pyruvate into lactate . This enzyme plays a crucial role in the process of glycolysis and the regulation of cellular metabolism .

Mode of Action

Oxamate acts as a direct inhibitor of LDH . It competes with pyruvate for the active site of LDH, thereby preventing the conversion of pyruvate into lactate . This inhibition disrupts the normal metabolic processes within the cell, leading to various downstream effects .

Biochemical Pathways

The inhibition of LDH by Oxamate affects the glycolytic pathway, leading to a decrease in lactate production . This can have significant effects on tissues such as adipose tissue and skeletal muscle, which rely heavily on glycolysis for energy production . The reduction in lactate levels can also lead to changes in the expression of various genes, including those involved in inflammation and insulin resistance .

Pharmacokinetics

It is known that oxamate is administered in vivo and has been shown to decrease body weight gain and blood glucose levels, and improve insulin sensitivity in animal models

Result of Action

The primary result of Oxamate’s action is an improvement in glycemic control and insulin sensitivity . This is achieved through the reduction of lactate production, leading to decreased serum levels of triglycerides, free fatty acids, C-reactive protein, interleukin-6, and tumor necrosis factor-alpha . Additionally, Oxamate has been shown to improve the morphology of pancreatic islets, potentially enhancing insulin secretion .

Safety and Hazards

Ethyl N-(2-chlorobenzyl)oxamate may cause skin, eye, and respiratory tract irritation . In case of contact, rinse immediately with plenty of water and seek medical attention . If inhaled, remove to fresh air and get medical attention . If ingested, do not induce vomiting and get medical attention .

Zukünftige Richtungen

While specific future directions for ethyl N-(2-chlorobenzyl)oxamate are not available, oxamate has been studied for its potential anti-cancer properties . Oxamate not only inhibits tumor growth at a high safe dose but also enhances the efficacy of pembrolizumab in Hu-PBMC-CDX mice . Oxamic acid derivatives may be a potential drug for the treatment of type 2 diabetes .

Eigenschaften

IUPAC Name

ethyl 2-[(2-chlorophenyl)methylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWQIKZENBXRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288506
Record name F2189-0437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(2-chlorophenyl)methylamino]-2-oxoacetate

CAS RN

6621-71-2
Record name NSC56259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F2189-0437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-(2-chlorobenzyl)oxamate
Reactant of Route 2
Reactant of Route 2
ethyl N-(2-chlorobenzyl)oxamate
Reactant of Route 3
Reactant of Route 3
ethyl N-(2-chlorobenzyl)oxamate
Reactant of Route 4
Reactant of Route 4
ethyl N-(2-chlorobenzyl)oxamate
Reactant of Route 5
Reactant of Route 5
ethyl N-(2-chlorobenzyl)oxamate
Reactant of Route 6
Reactant of Route 6
ethyl N-(2-chlorobenzyl)oxamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.